Benzene-1,3-disulfonamide

Vue d'ensemble

Description

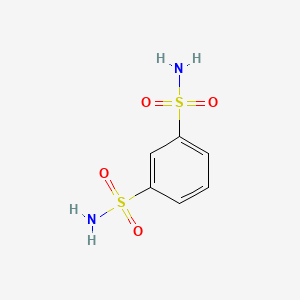

Benzene-1,3-disulfonamide is a sulfonamide . It has been used in the synthesis of several novel benzene-1,3-disulfonamides-containing 11- to 13-membered heterocycles .

Synthesis Analysis

The synthesis of Benzene-1,3-disulfonamide-containing 11- to 13-membered heterocycles has been achieved through Double Mitsunobu annulation . This method was effective for the construction of medium to large ring systems in moderate chemical yields .Molecular Structure Analysis

The molecular structure of Benzene-1,3-disulfonamide has been determined by X-ray crystal structural analysis . The flexibility of sulfonamide moieties in these rings was also determined .Chemical Reactions Analysis

The Mitsunobu reaction is a redox condensation reaction between a pronucleophile and a primary or secondary alcohol using a combination of azodicarboxylate and phosphine reagents . This reaction has been used to synthesize various sulfonamide-containing heterocycles .Applications De Recherche Scientifique

Synthesis of Heterocycles

Benzene-1,3-disulfonamide is used in the synthesis of 11- to 13-membered heterocycles . These heterocycles are synthesized via a process known as double Mitsunobu annulation . This process is effective for constructing medium to large ring structures in moderate chemical yields .

Structural Characterization

Benzene-1,3-disulfonamide is used in the structural characterization of these heterocycles . The 3D-conformation of several novel benzene-1,3-disulfonamides-containing 11- to 13-membered heterocycles have been achieved . The flexibility of sulfonamide moieties in these rings was determined by X-ray crystal structural analysis .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

benzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYYFHGIHVULSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389041 | |

| Record name | 1,3-BENZENEDISULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene-1,3-disulfonamide | |

CAS RN |

3701-01-7 | |

| Record name | 1,3-Benzenedisulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3701-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-BENZENEDISULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Benzene-1,3-disulfonamide interact with Carbonic Anhydrase?

A1: Benzene-1,3-disulfonamide derivatives act as potent inhibitors of carbonic anhydrases (CAs) [, , ]. These compounds bind to the zinc ion within the CA active site through their sulfonamide group. This interaction effectively blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons [].

Q2: What are the downstream effects of CA inhibition by Benzene-1,3-disulfonamides?

A2: The inhibition of CAs can lead to various physiological effects depending on the specific isoform targeted. In the context of fungal infections, inhibiting CA can disrupt essential fungal processes like fruiting body development, potentially leading to antifungal effects []. In bacteria, CA inhibition can affect bacterial growth and survival [].

Q3: What is the molecular formula and weight of Benzene-1,3-disulfonamide?

A3: The molecular formula of Benzene-1,3-disulfonamide is C6H8N2O4S2. Its molecular weight is 236.27 g/mol.

Q4: Is there any spectroscopic data available for Benzene-1,3-disulfonamide?

A4: While specific spectroscopic data for Benzene-1,3-disulfonamide is not detailed in the provided papers, researchers frequently characterize such compounds using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These methods provide information about the compound's structure and functional groups.

Q5: Has the stability of Benzene-1,3-disulfonamide been studied under various conditions?

A5: While the provided papers do not delve into specific stability studies for Benzene-1,3-disulfonamide itself, researchers exploring its derivatives as potential drugs would typically conduct stability testing under various conditions (temperature, humidity, pH) to assess their shelf life and suitability for pharmaceutical formulations.

Q6: Have Benzene-1,3-disulfonamides been explored for catalytic applications?

A6: The provided research focuses on the biological activity of Benzene-1,3-disulfonamides as enzyme inhibitors. Their use as catalysts in chemical reactions is not discussed in these papers.

Q7: Have computational methods been employed to study Benzene-1,3-disulfonamide and its derivatives?

A7: Yes, computational chemistry techniques are valuable tools in drug discovery. While not explicitly detailed in the provided research, researchers likely use techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling to understand how Benzene-1,3-disulfonamides interact with their targets and to design new derivatives with improved potency and selectivity [, , , ].

Q8: How does modifying the structure of Benzene-1,3-disulfonamide affect its activity?

A8: Research shows that introducing various substituents on the benzene ring of Benzene-1,3-disulfonamide can significantly alter its potency and selectivity for different CA isoforms [, , ]. For example, incorporating aminoalkyl, carboxyalkyl, or halogenosulfanilamide moieties generally enhances inhibitory activity against certain CAs [].

Q9: What are the challenges in formulating Benzene-1,3-disulfonamides for drug delivery?

A9: Formulating any drug, including Benzene-1,3-disulfonamide derivatives, involves addressing factors like solubility, stability, and bioavailability. Researchers may employ strategies like using specific excipients, creating prodrugs, or developing novel drug delivery systems to overcome these challenges [, , ].

Q10: Are there specific SHE (Safety, Health, and Environment) regulations regarding the handling and disposal of Benzene-1,3-disulfonamide?

A10: As with any chemical substance, handling Benzene-1,3-disulfonamide requires adherence to standard laboratory safety protocols and relevant regulations. Researchers should consult safety data sheets and follow appropriate waste disposal procedures [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide](/img/structure/B1229659.png)

![4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229661.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-nitrophenyl)acetamide](/img/structure/B1229665.png)

![2-[[2-[(4,5-Dimethoxy-2-nitrophenyl)-oxomethoxy]-1-oxoethyl]amino]-4-(2-methylpropyl)-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229666.png)

![2-[1-(p-Chlorophenyl)ethyl]-4,6-dinitrophenol](/img/structure/B1229667.png)

![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)

![4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid](/img/structure/B1229673.png)